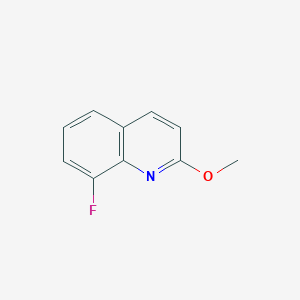

8-Fluoro-2-methoxyquinoline

描述

8-Fluoro-2-methoxyquinoline (CAS 46001-36-9) is a fluorinated quinoline derivative with the molecular formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol. The compound features a methoxy group at position 2 and a fluorine atom at position 8 on the quinoline scaffold. Its synthesis typically involves reactions starting from 2-fluoroaniline and acrolein derivatives . Safety data indicate that the compound is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

Quinoline derivatives are widely studied for their pharmacological and material science applications. The fluorine atom at position 8 enhances electronegativity and influences electronic distribution, while the methoxy group at position 2 contributes to steric and electronic effects, impacting reactivity and intermolecular interactions.

属性

IUPAC Name |

8-fluoro-2-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOIKPFFCHXRQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2F)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 8-Fluoro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxyaniline with fluorinated reagents can lead to the formation of the desired quinoline derivative. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

化学反应分析

8-Fluoro-2-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

科学研究应用

Scientific Research Applications

The applications of 8-Fluoro-2-methoxyquinoline can be categorized as follows:

Chemistry

- Building Block : It serves as a building block for synthesizing more complex heterocyclic compounds.

- Ligand in Coordination Chemistry : Its unique structure allows it to act as a ligand in various coordination complexes.

Biology

- Antimicrobial Properties : The compound has shown potential antimicrobial effects, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : It can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, thereby exhibiting antibacterial activity similar to fluoroquinolones .

Medicine

- Anticancer Potential : Research indicates that derivatives of this compound may have anticancer properties by inducing apoptosis in cancer cells through interference with DNA replication mechanisms. Studies have demonstrated its effectiveness against various cancer cell lines, including melanoma and breast cancer .

- Therapeutic Applications : The compound is being explored for its therapeutic potential in treating diseases like malaria and tuberculosis, with ongoing studies focusing on its efficacy against Mycobacterium tuberculosis .

Industry

- Dyes and Liquid Crystals : this compound finds industrial applications in producing dyes and liquid crystals due to its unique optical properties.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, on different cancer cell lines. Results indicated significant activity against melanoma and breast cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Research : Another study focused on the synthesis of new quinoline derivatives with insecticidal effects against malaria vectors. The findings highlighted the effectiveness of these compounds in controlling mosquito populations while also exhibiting anticancer properties .

- Tuberculosis Inhibition : Recent research investigated arylated quinoline carboxylic acids for their inhibitory effects on Mycobacterium tuberculosis. The study found promising results with certain derivatives demonstrating effective inhibition of bacterial growth .

作用机制

The mechanism of action of 8-Fluoro-2-methoxyquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial properties .

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of 8-fluoro-2-methoxyquinoline with structurally analogous quinoline derivatives, highlighting substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Substituent Position and Electronegativity: The 8-fluoro group in this compound increases electron-withdrawing effects compared to 8-bromo (larger, polarizable) or 8-chloro (moderately electronegative) analogs . 2-Methoxy vs. 2-Methyl: Methoxy groups donate electron density via resonance, whereas methyl groups exert steric effects without significant electronic contributions. This difference influences reactivity in cross-coupling reactions .

Crystallographic and Physicochemical Properties

- Crystal Packing: 8-Methoxy-2-methylquinoline exhibits a planar quinoline ring with a dihedral angle of 3.7° between the methyl and methoxy groups, favoring π-π stacking . In contrast, this compound’s fluorine atom may induce C–F⋯π interactions, as seen in fluorinated quinolines like 8-(2,2,2-trifluoroethoxy)quinoline . 8-Chloro-2-methylquinoline displays shorter N⋯Cl contacts (3.298 Å) compared to fluorine analogs, affecting molecular packing .

Solubility and Stability :

- Fluorine’s small size and high electronegativity improve solubility in polar solvents relative to bromine or chlorine derivatives. However, methoxy groups enhance hydrophilicity compared to methyl substituents .

常见问题

Q. What controls are essential when testing this compound as a fluorescent metal sensor?

- Methodological Answer :

- Include metal-free buffers (e.g., Chelex-treated PBS) and competing ions (Zn²⁺, Fe³⁺). Validate selectivity via Job’s plot analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。